molecular formula C16H13ClN2O4S B2591561 N-(5-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide CAS No. 473815-20-2

N-(5-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No. B2591561
CAS RN: 473815-20-2
M. Wt: 364.8
InChI Key: KZRZFXIVCWFLPQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C16H13ClN2O4S and its molecular weight is 364.8. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticonvulsant Evaluation

N-(5-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide and its derivatives have been synthesized and evaluated for their anticonvulsant activities. One study detailed the synthesis of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives, demonstrating significant anticonvulsant activity against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens in mice. These findings were supported by in silico studies, including molecular docking, to establish molecular interactions with Na+ channel and GABAA receptors, suggesting potential therapeutic applications in epilepsy treatment (Nath et al., 2021).

Antitumor Activity

Another significant application is in the area of anticancer research. Benzothiazole acetamide derivatives have been synthesized and evaluated for their antitumor activities. A study highlighted the synthesis of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, which were screened for potential antitumor activity against human tumor cell lines. Compounds demonstrated considerable anticancer activity against several cancer cell lines, suggesting their potential as lead compounds for the development of new anticancer therapies (Yurttaş et al., 2015).

Antimicrobial Activity

Research has also explored the antimicrobial potential of benzothiazole acetamide derivatives. One study synthesized and evaluated the antimicrobial activities of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides. Among these compounds, several showed significant anti-inflammatory activity, highlighting their potential as new agents in the treatment of inflammatory conditions (Sunder et al., 2013).

Spectroscopic and Quantum Mechanical Studies

The chemical properties of benzothiazole acetamides have been thoroughly investigated through spectroscopic and quantum mechanical studies. Research into bioactive benzothiazolinone acetamide analogs has included vibrational spectra, electronic properties analysis, and their potential application in dye-sensitized solar cells (DSSCs), revealing good light harvesting efficiency (LHE) and free energy of electron injection suitable for photovoltaic cells. These studies provide insights into the electronic structure and potential technological applications of these compounds (Mary et al., 2020).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S/c1-10-6-7-11(17)8-13(10)18-15(20)9-19-16(21)12-4-2-3-5-14(12)24(19,22)23/h2-8H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRZFXIVCWFLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.